1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde - 2092257-19-5

1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde

Catalog Number: EVT-1772618
CAS Number: 2092257-19-5
Molecular Formula: C11H8F2N2O
Molecular Weight: 222.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Antimicrobial Activity: [, , ]
  • Antifungal Activity: [, , ]
  • Anticancer Activity: [, , ]
  • Anti-inflammatory Activity: [, , ]
  • Antioxidant Activity: [, ]
Synthesis Analysis
  • α,β-Unsaturated carbonyl compounds: [, ]
  • β-Ketoesters: []
  • β-Diketones: []
  • α-Haloketones: []
  • Vilsmeier-Haack Reaction: [, , ]
  • Claisen-Schmidt Condensation: []
  • Knoevenagel Condensation: []
  • Multicomponent Reactions: []
Molecular Structure Analysis
  • X-ray crystallography: [, , , , , , , , , , , , , , , , ]
  • Nuclear Magnetic Resonance (NMR) spectroscopy: [, , , , , , , , , , , , , , , , ]
  • Infrared (IR) spectroscopy: [, , , , , , , , , , , ]
  • Mass Spectrometry (MS): [, , , , , , , , , , , , , , ]
Chemical Reactions Analysis
  • Electrophilic Aromatic Substitution: Due to the electron-rich nature of the pyrazole ring, it can undergo electrophilic substitution reactions at various positions. []
  • Condensation Reactions: The reactive aldehyde group in pyrazole-carbaldehyde derivatives makes them suitable for condensation reactions with amines, hydrazines, and other nucleophiles. [, ]
Mechanism of Action
  • Enzyme Inhibition: Some derivatives may inhibit specific enzymes involved in inflammatory pathways (e.g., COX-2) [, ] or cancer cell growth (e.g., tyrosine kinases, PIM-1 kinase) [].
  • Antioxidant Effects: Some derivatives may act as antioxidants, scavenging free radicals and protecting cells from oxidative stress. [, ]
Applications
  • Antimicrobial agents: Several 1H-pyrazole derivatives display promising activity against various bacterial and fungal strains, paving the way for developing new antimicrobial therapies. [, , , , ]
  • Anticancer agents: The anticancer potential of 1H-pyrazole derivatives has been extensively investigated, with some derivatives showing promising activity against different cancer cell lines. [, , ]
  • Anti-inflammatory agents: Some derivatives possess potent anti-inflammatory activity, potentially leading to new treatments for inflammatory diseases. [, ]
  • Other applications: 1H-pyrazole derivatives have also been explored for their potential use as fluorescent sensors, pesticides, and materials for various applications. [, ]

1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde

  • Compound Description: This compound represents a series of derivatives (4a-e) synthesized and evaluated for their antioxidant and anti-inflammatory activities []. Notably, compounds 4c and 4e exhibited potent antioxidant activity surpassing the standard, while 4c, 4e, and 4d showed significant anti-inflammatory activity compared to diclofenac sodium [].

Ethyl 1-(2-(Hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate

  • Compound Description: This compound's crystal structure has been determined by X-ray crystallography and further investigated using DFT studies []. The research focuses on analyzing its Z and E isomers, their transition state, and the dimer of its Z isomer [].

Ethyl 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate

  • Compound Description: This compound's crystal structure has been determined by X-ray crystallography [].

3-Phenyl-1H-pyrazole-4-carbaldehyde

  • Compound Description: This compound serves as a crucial building block for synthesizing chitosan derivatives [], antimicrobial agents [], and other diverse heterocyclic compounds [].

3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Compound Description: This compound was synthesized using a Vilsmeier-Haack reaction and its crystal structure was obtained with the assistance of copper ions (Cu2+) []. The study highlighted the role of hydrogen bonding and π···π stacking interactions in its crystal packing [].

3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Compound Description: This compound's crystal structure has been determined by X-ray crystallography [].

Ethyl 1-(4-bromobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate

  • Compound Description: This compound's crystal structure has been determined by X-ray crystallography [].

Methyl 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate

  • Compound Description: This compound's crystal structure has been determined by X-ray crystallography [].

1-(6-Chloropyridin-3-ylmethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

  • Compound Description: This compound's crystal structure displays O—H⋯N hydrogen bonding [].

1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid

  • Compound Description: This compound exhibits intermolecular O—H⋯O hydrogen bonding, leading to the formation of centrosymmetric dimers in its crystal structure [].

Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate

  • Compound Description: This compound displays C—H⋯O hydrogen bonds within its crystal structure [].

(2S,3R,4S,5R)-3,4,5-triacetoxy-tetrahydro-2H-pyran-2-yl 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylate

  • Compound Description: This compound represents a series of derivatives (3) synthesized from the reaction of 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide and 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid [].

Ethyl 1-[(6-chloro­pyridin-3-yl)meth­yl]-3-phenyl-1H-pyrazole-5-carboxyl­ate

  • Compound Description: This compound's crystal structure has been reported, highlighting the stabilization of its crystal packing mainly through van der Waals forces [].

1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide

  • Compound Description: The crystal structure of this compound reveals a network of intramolecular C—H⋯O and C—H⋯π bonds, as well as intermolecular N—H⋯N and C—H⋯π hydrogen bonds [].

Ethyl 1-benzyl-3-phenyl-1H-pyrazole-5-carboxyl­ate

  • Compound Description: This compound's crystal structure has been determined, revealing a short intermolecular interaction between a C—H bond and the benzyl ring [].

1-(3-(4-Chlorophenylimino)-3,4-dihydroquinoxalin-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde

  • Compound Description: This compound represents a series of derivatives synthesized via Vilsmeier-Haack reaction and evaluated for their antimicrobial activity []. The series exhibited antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria and two fungal strains, respectively [].

3-(Halophenyl)-1-phenyl-1H-pyrazole

  • Compound Description: This compound represents a series of derivatives synthesized and characterized for their antitumor activities [].

(E)-5-(4-Methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide

  • Compound Description: This compound's crystal structure, revealing two molecules with slightly different conformations in the asymmetric unit, has been reported [].

1-(6-Fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde

  • Compound Description: This compound's crystal structure reveals two crystallographically independent molecules in the asymmetric unit, with variations in the dihedral angles between the pyrazole, benzothiazole, and phenyl rings [].

1‐(5‐Bromopyrimidin‐2‐yl)‐3‐phenyl‐1H‐pyrazole‐4‐carbaldehyde

  • Compound Description: This compound exhibits C—H⋯N hydrogen bonds and a short intermolecular Br⋯O contact in its crystal structure [].

5-(Aryl)-3-phenyl-1H-pyrazole

  • Compound Description: This compound class, including chalcones and pyrazoles, is known for its diverse biological activities, such as antidiabetic, antineoplastic, anti-inflammatory, antimicrobial, and antifungal properties [].

(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine

  • Compound Description: This compound series was synthesized and evaluated for its antiproliferative activity against the human breast cancer cell line MCF7 [].

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

  • Compound Description: This compound, synthesized via a two-step reaction involving pyrazoline formation and oxidative aromatization, showed binding affinity to the human estrogen alpha receptor (ERα) in molecular docking studies [].

1-(3'-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4- [(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide hydrochloride (razaxaban)

  • Compound Description: This compound, razaxaban, is a potent, selective, and orally bioavailable factor Xa inhibitor []. It has been clinically investigated for its antithrombotic properties [].

3-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-5-carboxamide

  • Compound Description: This compound series was synthesized and examined for their anti-inflammatory activity by inhibiting carrageenan-induced paw edema in rats [].

3-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Compound Description: This compound's crystal structure, with two independent molecules in the asymmetric unit, is stabilized by C—H...O hydrogen bonds forming dimers [].

3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Compound Description: This compound was synthesized via the Vilsmeier-Haack reaction using (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine as the starting material [].

3-phenyl-1H-pyrazole

  • Compound Description: This compound is a significant intermediate in the synthesis of various biologically active compounds, and its synthesis has been extensively studied and optimized [].

(2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one

  • Compound Description: This compound was synthesized via a reaction between 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one [].

Ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

  • Compound Description: The crystal structure of this compound has been reported, revealing an intramolecular S⋯O contact [].

7‐cyano‐6‐phenyl‐2‐aryl‐1H‐imidazo[1,2‐b]pyrazole

  • Compound Description: This compound series was synthesized using 5‐amino‐4‐cyano‐3‐phenyl‐1H‐pyrazole and either α‐bromoacetophenones or α‐tosyloxyacetophenones [].

3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Compound Description: The crystal structure of this compound has been determined, revealing a rare Z′ = 3 structure [].

4-cyano-3-methyl-1-phenyl-1H-pyrazole-5-(4-bromophenyl)-nitrile imine

  • Compound Description: This compound is a key precursor in the regio- and stereoselective synthesis of substituted 3-pyrazolyl-2-pyrazolines and pyrazoles [].

3-Phenyl-5-aryl-4, 5-Dihydro-1h-Pyrazole-1-Carbaldehyde

  • Compound Description: This compound represents a series of derivatives synthesized and evaluated for their anti-inflammatory activity []. They were found to be potent anti-inflammatory agents, some exhibiting good activity compared to diclofenac [].

3-Methyl-5-(4-methyl­piperazin-1-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Compound Description: This compound's crystal structure has been reported, revealing weak C—H⋯O hydrogen bonds linking the molecules into chains [].

5-(2,4-Di­chloro­phen­oxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Compound Description: This compound exhibits a three-dimensional network in its crystal structure, formed through C—H⋯O hydrogen bonds and weak C—Cl⋯π and C—H⋯π interactions [].

(E)-5-((4-oxo-4H-chromen-3-yl)methyleneamino)-1-phenyl-1H-pyrazole-4-carbonitrile (DK4023)

  • Compound Description: This compound, DK4023, is a novel flavonoid derivative that inhibits TNFα-induced MMP9 expression via EGR-1 downregulation in MDA-MB-231 human breast cancer cells [].

5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Compound Description: This compound's crystal packing is characterized by inversion dimers formed through pairs of C—H⋯π interactions, which are further connected into columns by C—H⋯O hydrogen bonds [].

3-(2,4-dichloroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Compound Description: This compound is synthesized using a Vilsmeier-Haack reaction, highlighting the versatility of this reaction in synthesizing heterocyclic compounds [].

3-(substitutedphenyl)-5-oxo-3,4,5,6-tetrahydroimidazo[4,5-c] Pyrazole-2(1H)-carbaldehyde

  • Compound Description: This compound series was synthesized through a four-component cyclocondensation reaction and demonstrated good to moderate antibacterial activity [].

Ethyl 5‐(ethoxycarbonyl)‐3‐phenyl‐1H‐pyrazole‐1‐acetate

  • Compound Description: This compound's crystal structure displays a parallel network formed by intermolecular C—H⋯π interactions [].

5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole

  • Compound Description: The structure of this compound has been elucidated by X-ray crystallography [].

5-phenyl-3-(Trifluoromethyl)-1H-pyrazole

  • Compound Description: This compound and its analogues, synthesized from substituted aromatic aldehydes, tosylhydrazine, and 2-bromo-3,3,3-trifluoroprop-1-ene, have been investigated for their antibacterial activities [].

Properties

CAS Number

2092257-19-5

Product Name

1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde

IUPAC Name

2-(difluoromethyl)-5-phenylpyrazole-3-carbaldehyde

Molecular Formula

C11H8F2N2O

Molecular Weight

222.19 g/mol

InChI

InChI=1S/C11H8F2N2O/c12-11(13)15-9(7-16)6-10(14-15)8-4-2-1-3-5-8/h1-7,11H

InChI Key

OCDUGKFUJCBXCX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)C=O)C(F)F

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)C=O)C(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.